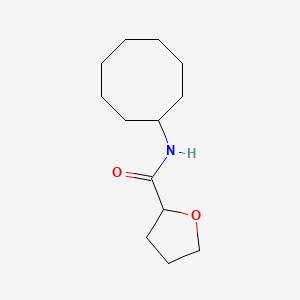

N-cyclooctyloxolane-2-carboxamide

Description

N-Cyclooctyloxolane-2-carboxamide is a synthetic organic compound characterized by an oxolane (tetrahydrofuran) ring substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further bonded to a cyclooctyl moiety, an eight-membered hydrocarbon ring. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity (predicted logP ~3.2) due to the bulky cyclooctyl group, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents.

Properties

IUPAC Name |

N-cyclooctyloxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c15-13(12-9-6-10-16-12)14-11-7-4-2-1-3-5-8-11/h11-12H,1-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRNMKGMAHHPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyloxolane-2-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of cyclooctylamine with oxolane-2-carboxylic acid under catalytic conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyloxolane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The oxolane ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted oxolane derivatives .

Scientific Research Applications

N-cyclooctyloxolane-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-cyclooctyloxolane-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclooctyloxolane-2-carboxamide with structurally related oxolane carboxamides, highlighting key differences in substituents, biological activity, and unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Oxolane-2-carboxamide + cyclooctyl group | Hypothesized CNS/modulator activity (inferred) | High lipophilicity; potential for CNS penetration due to cyclooctyl’s bulk |

| N-[1-(1-Benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide () | Oxolane-3-carboxamide + benzothiophene-propan-2-yl | Demonstrated affinity for serotonin receptors (5-HT2A/5-HT2C) | Benzothiophene enhances π-π stacking with CNS targets; lower metabolic stability than aliphatic substituents |

| N-(3-Amino-2-methylphenyl)oxolane-2-carboxamide () | Oxolane-2-carboxamide + amino-methylphenyl | Antimicrobial (MIC 0.5 µg/mL vs. M. tuberculosis) | Polar amino group improves solubility; methylphenyl enhances bacterial membrane interaction |

Key Observations:

Substituent Impact on Activity: The cyclooctyl group in this compound likely prioritizes lipophilic interactions, favoring targets like G-protein-coupled receptors (GPCRs) or ion channels in the CNS. In contrast, the benzothiophene in ’s compound enables aromatic stacking with serotonin receptors, while the amino-methylphenyl in ’s derivative promotes electrostatic interactions with bacterial enzymes . Solubility vs. Permeability: Cyclooctyl’s hydrophobicity may limit aqueous solubility (predicted ~10 µM) compared to the polar amino-methylphenyl variant (>100 µM) .

Biological Performance: ’s compound exhibits potent antitubercular activity, attributed to the amino group’s hydrogen-bonding capacity with M. tuberculosis enoyl-ACP reductase . The cyclooctyl variant’s bulky substituent could hinder similar target engagement but may improve blood-brain barrier penetration for neuroactive applications .

Synthetic Flexibility :

- Derivatives of ’s compound (e.g., thiocarboxamide, sulfonamide) show varied bioactivity, suggesting that modifying the carboxamide group in this compound (e.g., introducing thio/sulfo groups) could diversify its applications .

Research Findings and Hypotheses

- The cyclooctyl group’s steric bulk may redirect activity toward non-bacterial targets .

- CNS Applications : ’s benzothiophene analog demonstrates serotonin receptor modulation, suggesting that this compound’s lipophilicity could enhance CNS bioavailability for neuropsychiatric drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-cyclooctyloxolane-2-carboxamide, and what key reaction conditions influence yield?

- Methodology : The compound is typically synthesized via carbodiimide-mediated amide coupling (e.g., EDCl/HOBt in DMF) between oxolane-2-carboxylic acid and cyclooctylamine. Purification involves silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate).

- Critical Conditions : Reaction temperature (0–25°C), stoichiometric ratio (1.2:1 amine:acid), and solvent polarity (DMF or THF). Yield optimization requires inert atmosphere (N₂/Ar) and moisture control .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Structural Confirmation :

- 1H/13C NMR in deuterated DMSO or CDCl₃, focusing on amide proton (δ 6.5–8.0 ppm) and carbonyl signals (δ 165–175 ppm).

- HRMS (ESI+) for molecular ion verification.

- Purity Assessment :

- HPLC with C18 columns (ACN/water gradient, UV detection at 254 nm), targeting ≥95% purity .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Store at –20°C under inert gas (argon) in amber vials. Stability studies on related carboxamides suggest degradation <5% over 12 months when protected from light and moisture .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to enhance scalability and purity?

- Strategies :

- Solvent Screening : Test polar aprotic solvents (DMAC, NMP) for improved solubility.

- Catalytic Additives : DMAP (4-dimethylaminopyridine) to accelerate coupling kinetics.

- Workflow : Implement flow chemistry for continuous purification, reducing side-product formation .

Q. What strategies resolve contradictions in reported biological activity data for carboxamide derivatives?

- Approach :

- Cross-Study Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

- Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., impurity profiles, assay sensitivity differences).

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for cell-line variability .

Q. How can computational modeling elucidate the mechanism of action for this compound?

- Methods :

- Molecular Docking : AutoDock Vina for target screening (e.g., kinases, GPCRs).

- MD Simulations : GROMACS (100 ns trajectories) to assess binding stability (RMSD <2 Å).

- QSAR : Correlate substituent effects (e.g., cyclooctyl vs. cyclohexyl) with activity .

Q. What experimental designs are suitable for evaluating in vitro biological activity?

- Assay Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.